4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole
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Overview
Description
4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a heterocyclic compound that features a combination of pyrazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 4-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate. Finally, the cyclization of this intermediate with hydrazine hydrate yields the desired this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)Imidazole: Shares the chlorophenyl group but has an imidazole ring instead of a pyrazole-triazole combination.
4-(4-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine: Contains a similar pyrazole ring but differs in the overall structure and functional groups.
Uniqueness
4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is unique due to its combination of pyrazole and triazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Biological Activity
The compound 4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a triazole ring fused with a pyrazole moiety and a chlorophenyl substituent. The molecular formula is C20H16ClN4.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Activity : Compounds containing the 1,2,4-triazole moiety have shown significant anti-inflammatory effects. For instance, derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .
- Antimicrobial Activity : The compound exhibits antimicrobial properties against various Gram-positive and Gram-negative bacterial strains. Studies have demonstrated that modifications in substituents can enhance or diminish this activity .
- Antiproliferative Effects : Research indicates that certain derivatives can inhibit cell proliferation in cancer cell lines, suggesting potential applications in oncology .
Case Study: Synthesis and Evaluation
A study conducted by researchers synthesized several derivatives of 1,2,4-triazoles and evaluated their biological activities. The synthesized compounds were tested for toxicity and their ability to modulate cytokine release in peripheral blood mononuclear cells (PBMCs). The results indicated low toxicity levels across various concentrations (up to 100 µg/mL), with viable cell counts ranging from 94.71% to 96.72% compared to control groups .
Table: Biological Activity Summary
Compound | Anti-inflammatory Activity | Antimicrobial Activity | Antiproliferative Effects |
---|---|---|---|
3a | High | Moderate | Moderate |
3b | Moderate | High | Low |
3c | High | Moderate | High |
Detailed Findings
- Anti-inflammatory Effects : Compound 3a showed significant inhibition of TNF-α release in LPS-stimulated macrophages. In vivo studies revealed that it reduced carrageenan-induced paw edema in rats, confirming its anti-inflammatory potential .
- Antimicrobial Efficacy : Derivatives demonstrated varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Notably, compound 3b exhibited superior activity against Gram-negative bacteria compared to its analogs .
Properties
CAS No. |
62537-96-6 |
---|---|
Molecular Formula |
C12H10ClN5 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-1,2,4-triazole |
InChI |
InChI=1S/C12H10ClN5/c1-8-11(9-2-4-10(13)5-3-9)12(17-16-8)18-6-14-15-7-18/h2-7H,1H3,(H,16,17) |
InChI Key |
KJAIVUHPIWWAJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)N2C=NN=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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